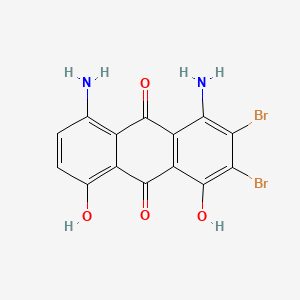

9,10-Anthracenedione, dibromo-1,8-diamino-4,5-dihydroxy-

Description

The compound 9,10-Anthracenedione, dibromo-1,8-diamino-4,5-dihydroxy- is a brominated derivative of 1,8-diamino-4,5-dihydroxyanthraquinone. Its core structure consists of an anthracenedione backbone (C₁₄H₈O₂) with amino (-NH₂) groups at positions 1 and 8, hydroxyl (-OH) groups at positions 4 and 5, and two bromine atoms at unspecified positions .

This compound shares structural similarities with anthraquinone dyes and pharmaceuticals, where substituents like amino, hydroxyl, and halogens modulate electronic properties, solubility, and biological activity. Bromination likely enhances its molecular weight (MW ≈ 442 g/mol) and alters reactivity compared to non-halogenated analogs .

Properties

CAS No. |

83290-91-9 |

|---|---|

Molecular Formula |

C14H8Br2N2O4 |

Molecular Weight |

428.03 g/mol |

IUPAC Name |

1,8-diamino-2,3-dibromo-4,5-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8Br2N2O4/c15-9-10(16)14(22)8-7(11(9)18)12(20)5-3(17)1-2-4(19)6(5)13(8)21/h1-2,19,22H,17-18H2 |

InChI Key |

GOACKLLRDSEXLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,8-diamino-4,5-dihydroxyanthraquinone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 1,8-diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include brominated anthraquinone derivatives, hydroquinone derivatives, and various substituted anthraquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC):

9,10-Anthracenedione, dibromo-1,8-diamino-4,5-dihydroxy- has been effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for:

- Separation and purification of the compound.

- Detection of impurities in pharmaceutical formulations.

- Pharmacokinetic studies to assess drug metabolism and bioavailability .

Pharmaceutical Applications

The compound has shown potential in drug development due to its ability to interact with biological molecules. Its applications include:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anticancer Activity: Some studies suggest that it may possess cytotoxic effects against cancer cell lines by inducing apoptosis .

Environmental Applications

Environmental Monitoring:

9,10-Anthracenedione, dibromo-1,8-diamino-4,5-dihydroxy- is listed on the Domestic Substances List in Canada due to its presence in commerce between 1984 and 1986. Its environmental monitoring is crucial for assessing potential risks associated with its use and disposal . Studies focus on:

- Evaluating its impact on aquatic ecosystems.

- Monitoring its degradation products in environmental samples.

Case Studies

-

Pharmacokinetics Study:

A study conducted using HPLC demonstrated the absorption and elimination profiles of 9,10-Anthracenedione derivatives in animal models. Results indicated a significant correlation between dosage and plasma concentration over time. -

Antimicrobial Efficacy:

In vitro studies showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at specific concentrations. This highlights its potential as a therapeutic agent in treating bacterial infections. -

Environmental Impact Assessment:

A comprehensive assessment was performed to evaluate the effects of this compound on freshwater organisms. The findings indicated low toxicity levels but raised concerns regarding bioaccumulation in aquatic species.

Mechanism of Action

The mechanism of action of 1,8-diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The presence of bromine atoms and hydroxyl groups enhances its reactivity and binding affinity, making it a potent inhibitor of certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Anthracenedione Derivatives

1,5-Diamino-2,6-dibromo-4,8-dihydroxy-9,10-anthracenedione (CAS 30787-41-8)

- Substituents: Amino groups at 1,5; hydroxyl at 4,8; bromine at 2,4.

- Molecular Formula : C₁₄H₈Br₂N₂O₄.

- Bromination at 2,6 positions introduces steric hindrance, reducing symmetry compared to the target compound .

4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxy-9,10-anthracenedione (CAS 88604-14-2)

- Substituents: Amino at 4,5; hydroxyl at 1,8; bromine at 2; phenoxy at 7.

- Molecular Formula : C₂₀H₁₃BrN₂O₅.

- Properties: The phenoxy group enhances lipophilicity, making this compound more suitable for organic solvents than the target compound .

Non-Brominated Anthracenedione Derivatives

1,8-Diamino-4,5-dihydroxy-9,10-anthracenedione (CAS 128-94-9)

- Substituents: Amino at 1,8; hydroxyl at 4,5.

- Molecular Formula : C₁₄H₁₀N₂O₄.

- Properties: A precursor to brominated derivatives. Exhibits low toxicity (LD₅₀ > 100 mg/kg) but emits toxic NOₓ and Br⁻ vapors upon decomposition .

1,8-Diamino-4,5-dimethoxy-9,10-anthracenedione (CAS 61604-82-8)

Nitro-Substituted Anthracenediones

1,8-Dihydroxy-2,4,5,7-tetranitro-9,10-anthracenedione (Chrysamminic Acid, CAS 517-92-0)

- Substituents: Hydroxyl at 1,8; nitro (-NO₂) at 2,4,5,7.

- Molecular Formula : C₁₄H₄N₄O₁₂.

Data Table: Key Properties of Compared Compounds

Biological Activity

9,10-Anthracenedione, dibromo-1,8-diamino-4,5-dihydroxy- (CAS Number: 83290-91-9) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications.

The biological activity of 9,10-Anthracenedione derivatives is primarily attributed to their ability to interact with cellular components such as DNA and proteins. The following mechanisms have been proposed:

- DNA Intercalation : The planar structure of anthracenediones allows them to intercalate between DNA base pairs, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds can generate ROS upon activation, leading to oxidative stress in cells. This mechanism is particularly relevant in cancer therapy where oxidative damage can induce apoptosis in malignant cells.

- Inhibition of Enzymatic Activity : Certain studies suggest that anthracenediones may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in targeting cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer properties of 9,10-Anthracenedione derivatives:

- Study 1 : A study demonstrated that dibromo-1,8-diamino-4,5-dihydroxy-anthracenedione exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through ROS-mediated pathways .

- Study 2 : Another investigation reported that this compound inhibited tumor growth in vivo in mouse models by reducing angiogenesis and inducing cell cycle arrest .

Toxicological Profile

The safety profile of 9,10-Anthracenedione has also been assessed:

- Toxicity Studies : Acute toxicity tests revealed that high doses could lead to liver and kidney damage in animal models. Long-term exposure studies indicated potential carcinogenic effects due to its DNA intercalation properties .

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Primary Biological Activity | Toxicity Level |

|---|---|---|---|

| 9,10-Anthracenedione, dibromo-1,8-diamino-4,5-dihydroxy | DNA intercalation; ROS generation | Anticancer | Moderate to High |

| Other Anthraquinones (e.g., Doxorubicin) | DNA intercalation; Topoisomerase inhibition | Anticancer | High |

| Natural Anthraquinones (e.g., Aloe-emodin) | Antioxidant; Anti-inflammatory | Anticancer; Anti-inflammatory | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.